Isoquinoline-5-sulfonyl fluoride
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Overview
Description
Isoquinoline-5-sulfonyl fluoride is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound.
Preparation Methods
The synthesis of isoquinoline-5-sulfonyl fluoride typically involves several steps. One common method starts with isoquinoline-5-sulfonic acid. The nitrogen atom of the isoquinoline ring is oxidized, followed by isomerization to a hydroxyl-substituted intermediate. This intermediate is then fluorinated, and subsequent halogen substitution and deprotection steps yield this compound . Industrial production methods focus on optimizing reaction conditions to ensure safety, controllability, and cost-effectiveness .
Chemical Reactions Analysis
Isoquinoline-5-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert isoquinoline derivatives into pyridine-3,4-dicarboxylic acid.
Substitution: The compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling, which involves the use of boron reagents.
Common reagents used in these reactions include potassium permanganate for oxidation and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isoquinoline-5-sulfonyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinoline-5-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can form stable adducts with amino acids like lysine and tyrosine, which are often located near ligand-binding sites in proteins . This selectivity allows for precise targeting of proteins, reducing potential side effects and enhancing therapeutic efficacy.
Comparison with Similar Compounds
Isoquinoline-5-sulfonyl fluoride can be compared with other fluorinated isoquinolines and sulfonyl fluorides:
Fluorinated Isoquinolines: Compounds like 5-fluoroisoquinoline and 7-fluoroisoquinoline exhibit similar bioactivities but differ in their specific applications and reactivity.
Sulfonyl Fluorides: Other sulfonyl fluorides, such as fluorosulfonyloxybenzoyl-L-lysine, share similar reactivity with amino acids but may differ in their stability and specific applications.
This compound stands out due to its unique combination of a fluorinated isoquinoline framework and a sulfonyl fluoride group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
isoquinoline-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRBGMSFTONFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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